3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Catalog No.
S13953233
CAS No.
M.F
C11H24N2O
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan...

Product Name

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

IUPAC Name

3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C11H24N2O/c1-11(10-14-2)4-8-13(9-5-11)7-3-6-12/h3-10,12H2,1-2H3

InChI Key

DHRQXWKTCKEJMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCCN)COC

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and an amino group attached to a propan-1-amine moiety. This compound is classified under the category of piperidine derivatives, which are notable for their diverse biological activities. The molecular formula for this compound is C13H22N2OC_{13}H_{22}N_{2}O with a molecular weight of approximately 234.34 g/mol. It is primarily utilized in research contexts and has not been approved for therapeutic or veterinary use.

The chemical reactivity of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine can be attributed to the presence of functional groups such as the amino and methoxymethyl groups. Key reactions involving this compound may include:

  • Mannich Reaction: This reaction allows for the aminoalkylation of ketones, facilitating the formation of various derivatives that can be explored for biological activity.
  • N-Alkylation: The amino group can undergo alkylation reactions, which may modify its biological properties.

These reactions typically require careful control of conditions such as temperature, solvent choice, and catalysts to achieve desired outcomes while minimizing by-products.

Research indicates that compounds similar to 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological and psychological disorders, including anxiety and depression. The exact mechanisms of action would depend on specific receptor interactions and the resultant signaling pathways activated by the compound.

The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine can be achieved through several methods:

  • Multi-step Synthesis: Involves protecting functional groups, forming intermediates, and deprotecting to obtain the final product.
  • Chiral Catalysis: Utilization of chiral catalysts can help in producing enantiomerically pure compounds, enhancing the biological activity profile.
  • Reagents and Conditions: Common reagents may include formaldehyde derivatives and reducing agents like sodium cyanoborohydride.

The synthesis process often requires optimization to improve yield and purity.

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine serves several scientific purposes:

  • Medicinal Chemistry: It is explored for potential therapeutic applications targeting neurological disorders.
  • Research Tool: Used in studies investigating neurotransmitter modulation and other biological effects.

Interaction studies involving 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine focus on its ability to modulate neurotransmitter receptors. Such studies are crucial for understanding its potential therapeutic effects and side effects. Investigations may include:

  • Receptor Binding Assays: To determine affinity for specific neurotransmitter receptors.
  • In Vivo Studies: To assess behavioral outcomes related to neurotransmitter modulation.

Several compounds share structural similarities with 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine. Here are some notable examples:

Compound NameCAS NumberStructural Features
3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one2097984-74-0Contains an amino group and a ketone
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one2091158-83-5Chlorinated derivative with potential different reactivity
3-(1-Methylpiperidin-4-yl)propan-1-one7037-30-1Similar piperidine structure but without methoxy substitution

Uniqueness

The uniqueness of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amines lies in its specific combination of functional groups that may enhance its interaction with biological targets compared to similar compounds. The methoxymethyl substitution potentially alters its lipophilicity and receptor binding profiles, making it a candidate for further pharmacological exploration.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.188863393 g/mol

Monoisotopic Mass

200.188863393 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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